molecular formula C6H10O3 B042891 4-Acetylbutyric acid CAS No. 3128-06-1

4-Acetylbutyric acid

Cat. No. B042891
CAS RN: 3128-06-1
M. Wt: 130.14 g/mol
InChI Key: MGTZCLMLSSAXLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-Acetylbutyric acid has been explored through various chemical processes. For instance, the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through ring-opening reactions and other derivatives through reactions with hydrogen peroxide and different reagents highlights the versatility and utility of acetyl groups in chemical synthesis (Rahul Raju et al., 2015); (S. Rizk, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Acetylbutyric acid, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been extensively studied using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal detailed insights into the bond lengths, angles, and overall geometry of the molecule, demonstrating the impact of the acetyl group on the molecular structure (Rahul Raju et al., 2015).

Chemical Reactions and Properties

4-Acetylbutyric acid and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and functionality. The formation of new heterocyclic compounds through reactions with derivatives of 4-Acetylbutyric acid indicates the compound's utility in synthesizing complex molecular architectures. These reactions not only expand the utility of 4-Acetylbutyric acid in organic synthesis but also highlight its role in creating compounds with potential biological activity (S. Rizk, 2012).

Scientific Research Applications

  • Synthesis of Fused Heterocycles and Spiro Compounds : E-1-(4-Acetamidobenzoyl)-2-Oxirane Carboxylic Acid, related to 4-Acetylbutyric acid, is useful in synthesizing fused heterocycles and spiro compounds. These compounds have potential applications in organic synthesis and drug discovery (Rizk, 2012).

  • Antimicrobial Properties : 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a derivative, serves as a starting material for preparing novel heterocycles with antimicrobial properties, including pyridazinones and thiazoles derivatives (El-Hashash, Essawy, & Fawzy, 2014).

  • Role in Plant Growth : 4-Cl-IAA, another derivative, plays a unique role in plant growth and development, especially in species like Pisum sativum and Vicia faba. It may regulate auxin-mediated growth in plants (Reinecke, 2004).

  • Solubility Studies : The solubility of 4-acetylbenzoic acid in various solvents has been studied, which is crucial for its application in different scientific contexts (Sunsandee et al., 2013).

  • Cholinesterase Inhibitors : Certain compounds like 4a and 4d show promising biological activity as cholinesterase inhibitors, which are important in treating conditions like Alzheimer's disease (Szymański et al., 2012).

  • Cerebral Ischemic Injury Treatment : Sodium 4-Phenylbutyrate has been found to protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis and inflammation, presenting a novel treatment approach for stroke (Qi et al., 2004).

  • GABA Transaminase Inhibition : 4aminotetrolic acid, a related compound, inhibits GABA transaminase activity in certain biological contexts, which is significant for neurological studies (Beart, Uhr, & Johnston, 1972).

  • Plant Tissue Culture Engineering : 4-Phenylbutyric acid (4PBA) can promote plant regeneration by mimicking the effect of exogenous auxin. This has applications in tissue culture engineering and plant -oxidation pathway research (Iwase et al., 2022).

  • Alzheimer's Disease Treatment : Phenylbutyrate (4-PBA) has been shown to reverse cognitive deficits and reduce tau pathology in an Alzheimer's disease mouse model, offering a promising therapeutic approach (Ricobaraza et al., 2009).

  • Pharmacodynamics Studies : A developed LC-HRMS method accurately quantifies 4-PBA in cell culture media, which is crucial for understanding its pharmacodynamics in neurodegeneration and cancer research (Villani et al., 2023).

Safety And Hazards

4-Acetylbutyric acid causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-oxohexanoic acid
Source PubChem
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InChI

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTZCLMLSSAXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Record name 4-acetylbutyric acid
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID9062855
Record name Hexanoic acid, 5-oxo-
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Molecular Weight

130.14 g/mol
Source PubChem
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Product Name

4-Acetylbutyric acid

CAS RN

3128-06-1
Record name 5-Oxohexanoic acid
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Record name 5-Ketohexanoic acid
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Record name 4-Acetylbutyric acid
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Record name Hexanoic acid, 5-oxo-
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Record name Hexanoic acid, 5-oxo-
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Record name 5-oxohexanoic acid
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Record name 5-KETOHEXANOIC ACID
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Record name 4-Acetylbutyrate
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Synthesis routes and methods I

Procedure details

Ozone was passed through a solution of 2.0 gms of 3-methyl-2-cyclohexenone at -78° C. for 30 minutes. The mixture was warmed to -20° C. and treated with a solution of 3.0 g of 30% hydrogen peroxide in 3.0 g of 50% NaOH. A drop of Adogen 464 was added and the two phase mixture was stirred vigorously for 1 hour. The aqueous phase was separated and acidified then extracted with ether. Removal of the ether afforded 1.12 g (48%) of 5-keto-hexanoic acid. The identity of the acid was confirmed by comparing the IR spectra of its methyl ester to the known spectra of the same compound.
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Synthesis routes and methods II

Procedure details

Appropriate α-bromoketone 21b was prepared by bromination of ethyl 4-oxopentanoate by bromine in acetic acid. α-bromoketone 21c was prepared according to literature (Lugtenburg J. et. al., Eur. J. Org. Chem. 2002, 189-2202) from ethyl acetoacetate and methyl acrylate in 1,4-addition reaction and subsequent decarboxylation under acidic conditions to give 5-oxohexanoic acid. Esterification and bromination gave α-bromoketone 21c (methyl 6-bromo-5-oxohexanoic acid) in 4 step procedure. α-Chloroketone 21a
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Synthesis routes and methods III

Procedure details

This reaction was performed with a solution of 0.1191 g (1.03 mmol) of N-hydroxysuccinimide, 2.0 g (24.3 mmol) of 1-methylcyclopentene and 0.1330 g (0.53 mmol) of cobalt acetate tetrahydrate in 40 ml of acetic acid was heated to 100° C. in a Parr Hastelloy reactor with temperature and pressure transducer. After the temperature reached 100° C., 745 psi of CO2 was introduced into the reactor, then 120 psi of O2 was added slowly to the reactor. The mixture was stirred under pressure for one hour at 100° C., then the pressure was released, and the mixture was cooled to room temperature. The solution was extracted with ethyl acetate then with a saturated NaCl solution in water and, dried over Na2SO4 to give, as the major 60% 5-ketohexanoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
M Muzzio, C Yu, H Lin, T Yom, DA Boga, Z Xi, N Li… - Green …, 2019 - pubs.rsc.org
… AuPd catalysis was extended to reductive amination of levulinic acid and 4-acetylbutyric acid, providing a green chemistry approach under milder conditions not only to pyrrolidones, but …
Number of citations: 44 pubs.rsc.org
S Malaquin, M Jida, J Courtin, G Laconde, N Willand… - Tetrahedron …, 2013 - Elsevier
We report efficient miniaturized conditions to prepare arrays of bicyclic lactams for screening. The nature of the solvent is usually an important factor of reactivity. At a small synthesis …
Number of citations: 18 www.sciencedirect.com
C Xie, J Song, H Wu, Y Hu, H Liu, Z Zhang… - Journal of the …, 2019 - ACS Publications
… Meanwhile, Pt/P-TiO 2 showed good applicability for reductive amination of levulinic esters, 4-acetylbutyric acid, 2-acetylbenzoic acid, and 2-carboxybenzaldehyde. Systematic studies …
Number of citations: 112 pubs.acs.org
L Zhou, Z Yang, T Zhi, Z Zhou, X Wang, C Ren… - Analytical and …, 2016 - Springer
… As SUAC was an organic acid with two carbonyl groups, another keto-acid, 4-acetylbutyric acid, which had never been reported to be detected in plant was applied as internal standard. …
Number of citations: 6 link.springer.com
HE Valentin, A Schönebaum, A Steinbüchel - Applied microbiology and …, 1996 - Springer
… 4-acetylbutyric acid with sodium borohydride under alkaline conditions. Therefore, 0.2mol 4-acetylbutyric acid … -chilled aqueous solution of 4-acetylbutyric acid. The mixture was stirred …
Number of citations: 39 link.springer.com
J Kříž, J Dybal - The Journal of Physical Chemistry B, 2007 - ACS Publications
… Bivalent HB donors, such as glutaric (GA) and adipic acid (AA), were compared to univalent donors 4-chlorobutyric acid, 4-acetylbutyric acid and 5-chlorovaleric acid. PFG NMR …
Number of citations: 32 pubs.acs.org
P Duan, X Liu, G Niu, N Jia, T Wen, JG Zeng… - Computational and …, 2023 - Elsevier
… taxa consistently responded to key metabolites in the rhizosphere, and both were positively correlated with metabolites such as mucic acid, 1,4-cyclohexanedione, 4-acetylbutyric acid, …
Number of citations: 6 www.sciencedirect.com
S Fukai, S Tanimoto, A Maeda, H Fukuda… - Journal of oleo …, 2009 - jstage.jst.go.jp
… The major constituent compounds of water-methanol (1:1) fraction were monomethyl succinate (9), 4-acetylbutyric acid (10), benzoic acid (11) and 4hydroxypropiophenone (14) (Fig. 2). …
Number of citations: 75 www.jstage.jst.go.jp
C Wu, H Zhang, B Yu, Y Chen, Z Ke, S Guo, Z Liu - ACS Catalysis, 2017 - ACS Publications
… 4-acetylbutyric acid with aniline derivatives were conducted, and the results are shown in Scheme 2. It was clear that 4-acetylbutyric acid … h) was required for 4-acetylbutyric acid to react …
Number of citations: 52 pubs.acs.org
RA Chalmers, AM Lawson - Biomedical Mass Spectrometry, 1979 - Wiley Online Library
… 3-hydroxy-2-ethylbutanoic acid were prepared by the reduction with sodium borohydride of the corresponding 0x0 acids [4-acetylbutyric acid (Aldrich Chemical Co.), 2-methyllaevulinic …
Number of citations: 21 onlinelibrary.wiley.com

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